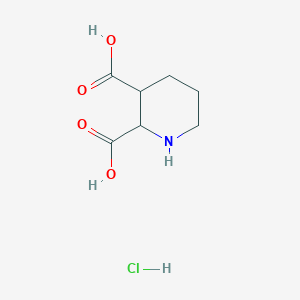
哌啶-2,3-二羧酸盐酸盐
描述
Piperidine-2,3-dicarboxylic acid hydrochloride is a chemical compound with the CAS Number: 2379651-40-6 . It has a molecular weight of 209.63 . It is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The IUPAC name for Piperidine-2,3-dicarboxylic acid hydrochloride is the same as its common name . Its InChI code is 1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Physical And Chemical Properties Analysis
Piperidine-2,3-dicarboxylic acid hydrochloride has a molecular weight of 209.63 . Its exact mass and monoisotopic mass are 173.06880783 g/mol . It has a topological polar surface area of 86.6 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .
科学研究应用
晶体结构分析: 一项关于4-哌啶羧酸盐酸盐(一种相关化合物)的研究,重点关注其晶体和分子结构,使用单晶X射线衍射和其他技术,突出了其在晶体学和分子建模中的潜力 (Szafran, Komasa, & Bartoszak-Adamska, 2007).
神经递质类似物的合成: 研究从手性诱导剂合成2,3-哌啶二羧酸的顺式和反式异构体,用于神经递质类似物开发。这突出了其在合成生物活性分子中的相关性 (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995).
兴奋性毒性: 一项关于哌啶二羧酸盐(包括2,3-哌啶二羧酸)的神经毒性作用的研究,证明了它们的明显神经毒性作用,这与神经药理学和神经毒性研究有关 (Foster, Collins, & Schwarcz, 1983).
抗惊厥和促惊厥特性: 研究各种哌啶二羧酸的作用,包括它们在抗惊厥和促惊厥活性中的作用。这项研究与癫痫和神经系统疾病的新疗法的开发有关 (Croucher, Meldrum, & Collins, 1984).
对神经元活动的影响: 一项关于环状二羧酸对大鼠皮质神经元自发和氨基酸诱发的活动影响的研究,突出了其在神经药理学和神经传递研究中的潜在影响 (Birley, Collins, Perkins, & Stone, 1982).
合成和生化研究: 关于3β-酰氧托烷-3α-羧酸盐酸盐及其生化特性的合成研究,表明其在药物化学和药理学中的潜力 (Burgos et al., 1992).
合成过程中的催化剂: 一项关于使用哌啶-4-羧酸官能化的Fe3O4纳米粒子作为纳米磁性可重复使用催化剂,用于某些衍生物的有效合成,展示了其在催化和材料科学中的应用 (Ghorbani‐Choghamarani & Azadi, 2015).
作用机制
未来方向
While specific future directions for Piperidine-2,3-dicarboxylic acid hydrochloride are not mentioned in the sources retrieved, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Piperidine-2,3-dicarboxylic acid hydrochloride, is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for this compound.
属性
IUPAC Name |
piperidine-2,3-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLAIDOYPHVITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2,3-dicarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3R,4S)-1-(4-cyano-5-ethyl-2-methylpyrazol-3-yl)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide](/img/structure/B7440707.png)
![1-[[(3R,4R)-3-[[3-(cyclopropylmethoxy)phenyl]methylamino]-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B7440715.png)
![1-[[(3R,4R)-3-hydroxy-4-[(2-methylphenyl)methylamino]cyclopentyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B7440721.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7440724.png)
![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)
![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)




